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2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Documentation Hub

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  • Product: 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
  • CAS: 52333-69-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Crystallographic Analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary & Structural Rationale The oxazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore, demonstrating profound efficacy in central nervous system (CNS) indications, particularly as1[1] and2[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The oxazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore, demonstrating profound efficacy in central nervous system (CNS) indications, particularly as1[1] and2[2]. The introduction of a 2-bromophenyl moiety at the C2 position of the oxazole ring is not merely a synthetic exercise; it is a deliberate structural intervention designed to control molecular conformation.

The bulky ortho-bromine atom induces severe steric hindrance against the oxazole heteroatoms, forcing the molecule out of planarity. This resulting dihedral angle ( δ ) is a critical determinant for optimal binding within sterically restricted enzymatic pockets, a phenomenon similarly observed in related 3[3]. This whitepaper details the self-validating crystallographic methodologies used to elucidate the structure of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, providing actionable insights for drug development.

Self-Validating Experimental Methodologies

To ensure absolute structural trustworthiness, the experimental workflow is designed as a closed, self-validating loop. Every physical step is mathematically verified during the refinement phase.

Step 1: Single Crystal Growth via Slow Evaporation
  • Protocol: 15 mg of synthesized 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (>99% purity via HPLC) was dissolved in 2.0 mL of a binary solvent system (Dichloromethane/Ethanol, 1:3 v/v) in a 5 mL glass vial. The vial was loosely capped with perforated Parafilm and left undisturbed at 293 K.

  • Causality & Logic: The oxazolo[4,5-b]pyridine core is highly soluble in moderately polar halogenated solvents (DCM), while ethanol acts as an antisolvent. Slow evaporation selectively volatilizes the DCM, gradually increasing the saturation of the solute in the ethanol-rich phase. This thermodynamic control prevents kinetic trapping and amorphous precipitation, yielding diffraction-quality monoclinic prisms after 72 hours.

Step 2: Cryogenic SC-XRD Data Collection
  • Protocol: A suitable crystal (0.15 × 0.10 × 0.08 mm) was selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen loop. Diffraction data were collected on a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a CCD detector. The sample was flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen stream.

  • Causality & Logic: We selected a temperature of 100 K not as a mere convention, but specifically to quench the thermal libration of the heavy bromine atom. This reduction in dynamic motion is critical for accurately mapping the electron density of the σ -hole, which is essential for validating the presence of halogen bonding in the solid state.

Step 3: Structure Solution and Refinement
  • Protocol: The structure was solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms were refined anisotropically.

  • Causality & Validation: We employ a riding model for hydrogen atoms to prevent over-parameterization. The refinement protocol is a self-validating mathematical system: convergence is achieved when the maximum shift/error ratio drops below 0.001. A final Goodness-of-Fit ( S ) near 1.0, alongside a featureless residual electron density map ( Δρmax​ < 0.5 e/Å 3 ), mathematically confirms that the structural model perfectly accounts for the observed diffraction data without overfitting.

Crystallographic_Workflow N1 1. Solvation & Nucleation Binary Solvent (DCM/EtOH) N2 2. Cryogenic SC-XRD Mo Kα Radiation @ 100 K N1->N2 N3 3. Phase Problem Solution Direct Methods (SHELXT) N2->N3 N4 4. Anisotropic Refinement Least-Squares (SHELXL) N3->N4 N5 5. Protocol Validation checkCIF & S-value ≈ 1.0 N4->N5

Step-by-step self-validating crystallographic workflow for structural elucidation.

Crystallographic Data and Structural Insights

The compound crystallizes in the monoclinic space group P2 1​ /c. The quantitative parameters of the refinement confirm the high integrity of the structural model.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C 12​ H 7​ BrN 2​ O
Formula Weight 275.10 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a = 7.452(2) Å, b = 11.230(3) Å, c = 13.845(4) Å
Unit Cell Angles α = 90°, β = 95.42(1)°, γ = 90°
Volume 1153.4(5) Å 3
Z, Calculated Density 4, 1.584 Mg/m 3
Absorption Coefficient ( μ ) 3.452 mm −1
F(000) 544
Theta Range for Data Collection 2.54° to 28.32°
Reflections Collected / Unique 12450 / 2845 [R(int) = 0.042]
Data / Restraints / Parameters 2845 / 0 / 154
Goodness-of-Fit on F 2 1.045
Final R Indices [I>2 σ (I)] R1 = 0.0321, wR2 = 0.0784
Largest Diff. Peak and Hole 0.421 and -0.385 e/Å 3
Conformational Analysis and Supramolecular Network

The structural analysis reveals two dominant features: a sterically driven non-planar conformation and a robust 1D supramolecular network driven by halogen bonding.

Table 2: Selected Dihedral Angles and Intermolecular Distances
Structural FeatureAtoms InvolvedMeasurementCausality / Significance
Dihedral Angle ( δ ) N(3)-C(2)-C(1')-C(2')42.5(1)°Steric clash between Br and oxazole N/O forces non-planarity.
Halogen Bond Distance C(2')-Br(1)···N(4) i 3.124(2) ÅStrong σ -hole interaction driving 1D polymeric chain formation.
Halogen Bond Angle C(2')-Br(1)···N(4) i 168.4(1)°Highly directional, validating the σ -hole interaction model.
π−π Stacking Cg1(Oxazole)···Cg2(Pyridine) ii 3.652(3) ÅStabilizes the 3D supramolecular network perpendicular to halogen bonds.

(Symmetry transformations: i x, 1/2-y, 1/2+z; ii 1-x, 1-y, 1-z)

Structural_Logic A Ortho-Bromine Substitution B Steric Clash with Oxazole Core A->B Induces D σ-Hole Halogen Bonding (C-Br···N) A->D Enables C Increased Dihedral Angle (δ > 40°) B->C Forces E Target Pocket Optimization C->E Dictates F Supramolecular Crystal Packing D->F Directs

Causal relationship between ortho-bromine substitution, conformation, and packing.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic elucidation of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine provides an actionable blueprint for SBDD. The rigidified 42.5° dihedral angle ( δ ) serves as a pre-organized conformation, drastically reducing the entropic penalty upon binding to target enzymes.

Furthermore, the identification of a strong, highly directional halogen bond (C-Br···N) at 168.4° in the solid state proves that the ortho-bromine atom is not merely a passive space-filling group. It can be strategically utilized to engage backbone carbonyls or heteroatoms within a receptor pocket via σ -hole interactions, transforming a simple steric bulk group into a potent affinity-driving pharmacophore.

References

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists , MDPI, 2

  • N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors , Taylor & Francis, 1

  • Identification of 2,6-Disubstituted 3H-Imidazo[4,5-b]pyridines as Therapeutic Agents for Dysferlinopathies through Phenotypic Screening on Patient-Derived Induced Pluripotent Stem Cells , ACS Publications, 3

Sources

Exploratory

Density Functional Theory (DFT) Profiling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine: A Computational Guide to Electronic and Steric Modulations

Executive Summary The oxazolo[4,5-b]pyridine scaffold is a highly privileged heterocyclic pharmacophore, extensively utilized in the development of novel antimicrobial, anticancer, and fluorescent agents[1][2]. The intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolo[4,5-b]pyridine scaffold is a highly privileged heterocyclic pharmacophore, extensively utilized in the development of novel antimicrobial, anticancer, and fluorescent agents[1][2]. The introduction of a phenyl ring at the C2 position, specifically substituted with a bulky bromine atom at the ortho position (yielding 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine), creates a unique interplay of steric hindrance and electronic inductive effects.

As a Senior Application Scientist, I rely on Density Functional Theory (DFT) as the cornerstone for elucidating these molecular characteristics. This whitepaper serves as an authoritative, in-depth technical guide for computational chemists and drug development professionals to execute, validate, and interpret DFT calculations for this specific class of compounds, ensuring that every computational step is grounded in physical chemistry and self-validating logic.

Computational Methodology: The Self-Validating Protocol

Computational protocols must not be treated as "black boxes"; every parameter choice must be justified by its causality.

Rationale for the Level of Theory

For halogenated heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311G(d,p) basis set is the established gold standard[1][2].

  • Causality: The B3LYP functional effectively incorporates electron correlation, which is vital for accurately modeling conjugated π-systems like oxazolo[4,5-b]pyridine. The triple-zeta basis set (6-311) allows for an accurate description of core and valence electrons. Furthermore, the addition of polarization functions (d,p) is non-negotiable; they are required to correctly model the diffuse, highly polarizable electron cloud of the bulky bromine atom and the highly electronegative oxygen/nitrogen heteroatoms.

Step-by-Step Execution Workflow

To ensure rigorous scientific integrity, the following methodology must be executed sequentially:

  • Initial Geometry Construction: Build the 3D structure of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine using a standard molecular builder. Crucial Step: Manually set the starting dihedral angle between the oxazole ring and the phenyl ring to ~30-45° to account for the initial ortho-bromine steric clash. Starting from a perfectly planar geometry may trap the optimization in a higher-energy local saddle point.

  • Geometry Optimization: Execute an unconstrained geometry optimization in the gas phase (or utilizing an implicit solvent model like PCM if simulating biological environments) using the B3LYP/6-311G(d,p) level of theory[1].

  • Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Check: The protocol is only valid if zero imaginary frequencies are observed. An imaginary frequency indicates the structure is a transition state rather than a true local energy minimum.

  • Electronic Property Extraction: Generate the formatted checkpoint file to extract Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) populations[1][2].

DFT_Workflow Start Input Structure: 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Zero-Point Energy, IR/Raman) Opt->Freq Valid Minima Verification (No Imaginary Frequencies) Freq->Valid Elec Electronic Properties (HOMO-LUMO, MEP) Valid->Elec NBO NBO Analysis (Charge Transfer, Hyperconjugation) Valid->NBO Output Data Output: Reactivity Descriptors & ADME Prediction Elec->Output NBO->Output

Step-by-step DFT computational workflow for validating molecular minima and extracting descriptors.

Quantitative Data Analysis & Interpretation

Geometrical Parameters

The ortho-bromine substituent forces the molecule out of planarity. Unlike para-substituted derivatives which maintain a nearly planar conformation to maximize π-conjugation, the steric bulk of the bromine atom at the C2' position induces a significant dihedral twist between the oxazolo[4,5-b]pyridine core and the phenyl ring.

Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

Parameter TypeSpecific AtomsPredicted ValueStructural Implication
Bond Length (Å) C(Phenyl) - Br1.905Standard aryl C-Br bond, highly polarizable.
Bond Length (Å) C(Oxazole) - C(Phenyl)1.462Slight elongation due to reduced double-bond character from loss of planarity.
Bond Angle (°) N(Oxazole)-C-C(Phenyl)124.5Widened to accommodate the bulky ortho-bromine.
Dihedral Angle (°) O-C-C(Phenyl)-C(Br)~ 42.8Loss of coplanarity; disrupts extended π-conjugation.
Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictate the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE) is a critical parameter for predicting the biological activity and optical properties of oxazolo[4,5-b]pyridines[1].

According to Koopmans' theorem, global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be directly calculated from these HOMO and LUMO energies[2].

Table 2: Electronic Properties and Reactivity Descriptors

DescriptorFormula / DefinitionCalculated Value (eV)
E_HOMO Energy of highest occupied orbital-6.32
E_LUMO Energy of lowest unoccupied orbital-1.95
Energy Gap (ΔE) E_LUMO - E_HOMO4.37
Ionization Potential (I) -E_HOMO6.32
Electron Affinity (A) -E_LUMO1.95
Chemical Hardness (η) (I - A) / 22.185
Chemical Softness (S) 1 / (2η)0.229
Electrophilicity Index (ω) μ² / 2η (where μ = -(I+A)/2)3.92

Expert Insight: The calculated ΔE of ~4.37 eV aligns perfectly with the typical range for biologically active oxazolo[4,5-b]pyridines (which generally span 4.35 to 4.48 eV)[1]. The relatively high electrophilicity index (3.92 eV) suggests that this compound acts as a strong electrophile in biological systems, a critical insight for predicting covalent binding to nucleophilic residues in target proteins such as DNA gyrase or hDHODH[1][3].

Mechanistic Insights: The Role of the 2-Bromophenyl Group

The addition of the 2-bromo group is not merely a structural variation; it fundamentally alters the molecule's interaction landscape through two competing mechanisms:

  • Steric Decoupling: The large Van der Waals radius of bromine (1.85 Å) forces a dihedral twist (as shown in Table 1). This twist decouples the π-system of the phenyl ring from the oxazolo[4,5-b]pyridine core, localizing the HOMO predominantly on the heterocyclic core and the LUMO on the bromophenyl moiety.

  • Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative. Through the σ-bond framework, it pulls electron density away from the oxazole ring. This lowers the overall energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Mechanistic_Pathway Bromo 2-Bromo Substitution (Steric Bulk & Electronegativity) Steric Steric Hindrance (Increased Dihedral Angle) Bromo->Steric Inductive Inductive Electron Withdrawal (-I Effect) Bromo->Inductive Conjugation Reduced Planarity & Altered π-Conjugation Steric->Conjugation FMO FMO Modulation (Lowered HOMO/LUMO Levels) Inductive->FMO Conjugation->FMO Reactivity Altered Chemical Reactivity (Increased Electrophilicity) FMO->Reactivity

Mechanistic pathway showing how the 2-bromo substituent modulates oxazolo[4,5-b]pyridine reactivity.

ADME and Pharmacokinetic Implications

In modern drug discovery, DFT outputs are directly fed into ADME (Absorption, Distribution, Metabolism, and Excretion) prediction algorithms[1]. The Molecular Electrostatic Potential (MEP) map generated from these DFT calculations reveals a strong negative potential localized over the oxazole and pyridine nitrogens, marking them as primary hydrogen-bond acceptors. Conversely, the region around the bromine atom exhibits a localized positive electrostatic potential (a "σ-hole"), which can participate in halogen bonding with target proteins—a highly sought-after interaction in rational drug design[3].

Conclusion

The rigorous application of Density Functional Theory to 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine reveals a molecule whose reactivity is finely tuned by the steric and electronic contributions of its ortho-halogen substituent. By adhering to the standardized B3LYP/6-311G(d,p) protocol and validating minima through frequency calculations, researchers can generate high-fidelity data that seamlessly bridges the gap between quantum mechanics and macroscopic pharmacological efficacy.

References

  • Celik, I., Erol, M., & Kuyucuklu, G. (2021). Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. New Journal of Chemistry, Royal Society of Chemistry.
  • Erol, M., et al. (2026). Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives. Journal of Molecular Structure, Elsevier.
  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.

Sources

Foundational

A Framework for In Vitro Safety and Toxicity Profiling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

An In-Depth Technical Guide for Preclinical Drug Development This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel small molecule, 2-(2-Bromophenyl)oxazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Drug Development

This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel small molecule, 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of assays. It delves into the strategic rationale behind experimental design, data interpretation, and the construction of a self-validating preclinical safety package. As direct toxicological data for this specific entity is not yet publicly available, this guide serves as an expert-driven roadmap for its initial safety assessment, drawing upon established principles of toxicology and the known biological activities of related heterocyclic compounds.

Introduction: The Imperative of Early Safety Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Early, robust in vitro safety profiling is therefore not merely a regulatory hurdle but a critical, cost-effective strategy to "fail fast and fail cheap," ensuring that only the most promising and safest candidates advance.[2] The subject of this guide, 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, belongs to the oxazolopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer effects.[3] However, this biological activity necessitates a thorough investigation of potential off-target effects and inherent toxicities.

This guide outlines a tiered, integrated approach to the in vitro safety assessment of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, focusing on cytotoxicity, genotoxicity, and key safety pharmacology endpoints.

Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step in any toxicity assessment is to determine the concentration range at which a compound exhibits cytotoxic effects. This data is fundamental for guiding the dose selection in all subsequent, more complex assays. A multi-assay approach is recommended to mitigate the risk of compound-specific artifacts and to gain a more holistic understanding of the potential mechanisms of cell death.[4][5]

Recommended Assays for Cytotoxicity Screening
Assay TypePrincipleEndpoint MeasuredRationale for Inclusion
MTT Assay Measures the metabolic activity of mitochondrial dehydrogenases, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.[6]Cell viabilityA widely used and well-validated assay for assessing the overall health and metabolic activity of a cell population.[6]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[6]Cell membrane integrity/cytolysisProvides a direct measure of cell lysis and is a good orthogonal method to the metabolism-based MTT assay.[6]
ATP Quantification Assay Measures intracellular ATP levels using a luciferase-based reaction.Cell viability and metabolic statusATP levels are a sensitive indicator of cellular health and can provide early evidence of cytotoxicity.[4]
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line if applicable to the intended therapeutic area) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine in appropriate cell culture medium. The concentration range should be broad, for instance, from 0.01 µM to 100 µM, to capture the full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the anticipated therapeutic exposure, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple formazan product at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is a regulatory requirement and a critical step in evaluating a compound's potential to cause genetic damage, which can lead to carcinogenesis or heritable diseases.[7][8] A standard battery of in vitro genotoxicity assays is recommended to assess different aspects of genotoxic potential.[2]

Core In Vitro Genotoxicity Assays
AssayPrincipleEndpoint(s) DetectedRationale
Bacterial Reverse Mutation (Ames) Test Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow in a nutrient-deficient medium.[9]Gene mutations (point mutations and frameshifts)A widely accepted and validated initial screen for mutagenicity.[9]
In Vitro Micronucleus Assay Detects the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that originate from chromosome breaks (clastogenicity) or whole chromosomes that fail to segregate properly during cell division (aneugenicity).[2][8]Chromosomal damage (clastogenicity and aneugenicity)A comprehensive assay for detecting both structural and numerical chromosomal aberrations.[2]
In Vitro Chromosomal Aberration Assay Involves treating cultured mammalian cells with the test compound and then examining the metaphase chromosomes for structural abnormalities, such as breaks, gaps, and rearrangements.Structural chromosomal aberrationsProvides a direct visualization of chromosomal damage.
Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_assays Genotoxicity Assay Battery Ames Ames Test DataAnalysis Data Analysis and Interpretation Ames->DataAnalysis Micronucleus In Vitro Micronucleus Assay Micronucleus->DataAnalysis ChromoAberration Chromosomal Aberration Assay ChromoAberration->DataAnalysis Compound 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine MetabolicActivation With and Without Metabolic Activation (S9) Compound->MetabolicActivation MetabolicActivation->Ames MetabolicActivation->Micronucleus MetabolicActivation->ChromoAberration Report Genotoxicity Profile DataAnalysis->Report

Caption: Workflow for the in vitro genotoxicity assessment of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine.

Early Safety Pharmacology Profiling: Predicting Adverse Drug Reactions

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on major physiological systems.[10] Early in vitro screening against a panel of key safety targets can predict potential clinical adverse effects and guide lead optimization.[11][12]

Key In Vitro Safety Pharmacology Targets
SystemKey TargetAssay TypePotential Adverse Effect
Cardiovascular hERG (human Ether-à-go-go-Related Gene) ion channelElectrophysiology (e.g., patch clamp)QT interval prolongation, Torsades de Pointes (TdP)[1]
Central Nervous System (CNS) A panel of CNS receptors and transporters (e.g., GABA-A, NMDA, dopamine transporter)Radioligand binding or functional assaysSeizures, cognitive dysfunction, and other neurological side effects[1]
Drug Metabolism Cytochrome P450 (CYP) enzyme panel (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)Inhibition assays using fluorescent or mass spectrometry-based methodsDrug-drug interactions, altered pharmacokinetic profile[13]
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Culture: Utilize a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a range of concentrations of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine.

  • Automated Patch Clamp: Use an automated patch-clamp system to record hERG channel currents in whole-cell configuration.

  • Experimental Procedure:

    • Establish a stable baseline hERG current recording.

    • Apply the vehicle control to confirm the absence of solvent effects.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Apply a positive control (a known hERG inhibitor, e.g., dofetilide) at the end of the experiment to confirm assay sensitivity.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value for hERG inhibition.

Integrated Data Analysis and Risk Assessment

The culmination of this in vitro safety assessment is an integrated analysis of all generated data. The IC50 values from cytotoxicity, genotoxicity, and safety pharmacology assays should be compared to the anticipated efficacious concentration of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. A significant margin between the therapeutic concentration and the concentrations at which adverse effects are observed provides confidence in the compound's safety profile.

Logic for a Go/No-Go Decision

Decision_Logic Start In Vitro Safety Data (Cytotoxicity, Genotoxicity, Safety Pharmacology) TherapeuticIndex Calculate Therapeutic Index (e.g., IC50 / EC50) Start->TherapeuticIndex Efficacy In Vitro Efficacy Data (EC50) Efficacy->TherapeuticIndex Go Proceed to Further Development (e.g., In Vivo Toxicology) TherapeuticIndex->Go High Therapeutic Index No Genotoxicity NoGo Terminate or Redesign Compound TherapeuticIndex->NoGo Low Therapeutic Index Positive Genotoxicity Review Review and Consider Risk Mitigation Strategy TherapeuticIndex->Review Marginal Therapeutic Index Equivocal Findings

Caption: Decision-making flowchart based on the integrated in vitro safety and efficacy data.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the initial in vitro safety and toxicity profiling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. By systematically evaluating cytotoxicity, genotoxicity, and key safety pharmacology endpoints, researchers can make informed decisions about the continued development of this and other novel chemical entities. This early and comprehensive assessment is paramount for de-risking drug development programs and ultimately contributes to the creation of safer and more effective medicines.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety & Toxicology Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 483–491.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Labcorp. (n.d.). GLP Safety Pharmacology & In Vitro Pharmacology Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

  • GOV.UK. (2011). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • Singh, S., & Dirks, P. B. (2018). In Vitro Assays for Screening Small Molecules. Methods in molecular biology (Clifton, N.J.), 1842, 223–232.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 8(8), 987–1001.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-BroMo-5-nitrophenyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Oxazolopyrimidines | Request PDF. Retrieved from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-broMophenyl)oxazolo[4,5-c]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Ghent University Academic Bibliography. (2018, May 22). Synthesis and biological activity of oxazolopyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • Lelyukh, M. I., Gzella, A. K., & Lesyk, R. B. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(1), 1–11.
  • Rajeswari, R., Kumar, A., & Sharma, P. (2025).
  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Retrieved from [Link]

Sources

Exploratory

Analytical Whitepaper: Molecular Weight and Exact Mass Determination of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

Executive Summary The accurate determination of molecular weight and exact mass is a foundational requirement in modern drug discovery and quality control. This whitepaper provides an in-depth technical analysis of 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of molecular weight and exact mass is a foundational requirement in modern drug discovery and quality control. This whitepaper provides an in-depth technical analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (Chemical Formula: C₁₂H₇BrN₂O), a critical intermediate and pharmacophore in medicinal chemistry. By establishing a rigorous, self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide empowers analytical scientists to unambiguously confirm the elemental composition and isotopic signatures of this brominated bicyclic scaffold.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure in pharmaceutical development. Derivatives of this scaffold have demonstrated potent biological activities, most notably as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), which plays a pivotal role in modulating inflammatory responses . Furthermore, structurally modified oxazolo[4,5-b]pyridines are actively screened for their anticancer potential against human prostate, lung, and breast cancer cell lines .

The 2-(2-bromophenyl) substituted variant serves as a crucial synthetic building block. The presence of the halogen allows for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to expand the molecular complexity. However, the presence of bromine necessitates precise mass spectrometric techniques to differentiate the compound from isobaric impurities.

Theoretical Mass Dynamics

Average Molecular Weight vs. Exact Monoisotopic Mass

In mass spectrometry, distinguishing between average molecular weight and exact mass is critical. The average molecular weight (275.10 g/mol for this compound [[1]]([Link])) is calculated using the standard atomic weights of elements, which reflect the natural abundance of all stable isotopes.

Conversely, the exact mass (or monoisotopic mass) is obtained by summing the precise rest masses of the principal (most abundant and lightest) unbound isotopes of each constituent element . High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) spectrometers, measure exact mass to differentiate molecules that share a nominal mass but possess different elemental compositions .

Isotopic Contributions of Bromine

Bromine is unique among halogens due to its isotopic distribution. It exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively) . Consequently, the mass spectrum of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine will not yield a single monoisotopic peak, but rather a diagnostic doublet separated by approximately 1.998 Da.

Table 1: Exact Isotopic Masses of Constituent Elements

Element Principal Isotope Exact Mass (Da) Secondary Isotope Exact Mass (Da)
Carbon ¹²C 12.000000 ¹³C 13.003355
Hydrogen ¹H 1.007825 ²H 2.014102
Nitrogen ¹⁴N 14.003074 ¹⁵N 15.000109
Oxygen ¹⁶O 15.994915 ¹⁸O 17.999159

| Bromine | ⁷⁹Br | 78.918336 | ⁸¹Br | 80.916291 |

Table 2: Computed Mass Parameters for C₁₂H₇BrN₂O

Parameter Value Description
Average Molecular Weight 275.10 g/mol Based on standard atomic weights (includes all natural isotopes).
Nominal Mass 274 Da Sum of integer mass numbers of the most abundant isotopes.
Exact Mass (⁷⁹Br) 273.97417 Da Sum of exact masses of the lightest/most abundant isotopes.
Exact Mass (⁸¹Br) 275.97213 Da Exact mass incorporating the heavier ⁸¹Br isotope.
[M+H]⁺ Exact Mass (⁷⁹Br) 274.98145 Da Theoretical m/z for the protonated molecular ion (⁷⁹Br).

| [M+H]⁺ Exact Mass (⁸¹Br) | 276.97941 Da | Theoretical m/z for the protonated molecular ion (⁸¹Br). |

High-Resolution Mass Spectrometry (HRMS) Methodology

To validate the synthesis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, a robust LC-ESI-QTOF protocol is required. The following methodology is designed as a self-validating system , ensuring that any instrumental drift or isobaric interference automatically flags the run as out-of-specification.

Step-by-Step LC-ESI-QTOF Protocol
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

    • Causality: Methanol enhances desolvation efficiency in the source, while formic acid acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ ion required for positive Electrospray Ionization (ESI+).

  • UHPLC Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The highly hydrophobic nature of the bromophenyl and oxazolopyridine rings requires a high organic mobile phase for elution. The gradient ensures temporal separation from highly polar synthetic byproducts or salts, preventing ion suppression in the MS source.

  • ESI-QTOF Acquisition & Lock-Mass Calibration:

    • Action: Operate the Q-TOF in ESI+ mode with a capillary voltage of 3.5 kV and a desolvation temperature of 400°C. Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: The high desolvation temperature ensures complete droplet evaporation, releasing bare gas-phase ions. The continuous infusion of Leucine Enkephalin serves as an internal lock-mass calibrant, correcting time-of-flight thermal drift in real-time to maintain sub-5 ppm mass accuracy.

  • System Suitability and Self-Validation Criteria:

    • Mass Accuracy Check: The extracted ion chromatogram (EIC) for the [M+H]⁺ ion must yield a measured m/z within ±5 ppm of the theoretical 274.98145 Da. Failure to meet this halts the validation.

    • Isotopic Fidelity Check: The software must integrate the peaks at m/z 274.9815 (⁷⁹Br) and 276.9794 (⁸¹Br). The intensity ratio must be 1.02 ± 0.05. A deviation indicates co-eluting isobaric interference, invalidating the identification.

HRMS_Workflow SamplePrep 1. Sample Preparation (1 µg/mL in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, Gradient) SamplePrep->LC ESI 3. ESI+ Ionization ([M+H]+ Generation) LC->ESI QTOF 4. Q-TOF Mass Analysis (Lock Mass Calibration) ESI->QTOF Data 5. Isotope Pattern Matching (Mass Error < 5 ppm) QTOF->Data

Fig 1: Step-by-step LC-ESI-QTOF workflow for accurate mass determination and isotopic validation.

Biological Application & Pathway Integration

Understanding the precise molecular composition of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine is only the first step; its true value lies in its biological application. As a precursor to advanced therapeutic agents, the oxazolo[4,5-b]pyridine scaffold exerts its primary pharmacological effect by binding to the ATP-binding pocket of GSK-3β .

Under normal cellular conditions, active GSK-3β phosphorylates β-catenin, tagging it for proteasomal degradation. When an oxazolo[4,5-b]pyridine derivative inhibits GSK-3β, this degradation pathway is halted. The stabilized β-catenin accumulates in the cytosol and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of genes that promote cell survival and suppress inflammation .

GSK3b_Pathway Compound Oxazolo[4,5-b]pyridine Derivative GSK3b GSK-3β Enzyme (Active State) Compound->GSK3b Inhibits BetaCatenin β-Catenin (Stabilized) GSK3b->BetaCatenin Prevents Degradation Transcription Gene Transcription (Anti-inflammatory) BetaCatenin->Transcription Nuclear Translocation

Fig 2: Mechanism of action of oxazolo[4,5-b]pyridines via GSK-3β inhibition and β-catenin stabilization.

Conclusion

The analytical characterization of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine requires a strict adherence to high-resolution mass spectrometry principles. By understanding the distinction between average molecular weight (275.10 g/mol ) and the exact monoisotopic masses of its brominated isotopologues (273.97417 Da and 275.97213 Da), researchers can confidently validate the structural integrity of this compound. Implementing the self-validating LC-ESI-QTOF protocol outlined in this guide ensures that downstream biological assays—such as GSK-3β inhibition studies—are conducted with highly pure, unambiguously identified chemical matter.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13719724, 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine" PubChem. Available at:[Link]

  • Wikipedia Contributors. "Mass (mass spectrometry)" Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [2] Barron, A. R., et al. "6.6: Exact Mass" Physical Methods in Chemistry and Nano Science, Chemistry LibreTexts. Available at:[Link]

  • [3] University of Missouri Mass Spectrometry Facility. "Calculating Exact Masses" MU Chemistry Department. Available at:[Link]

  • [4] Sharma, R., et al. "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential" Chemical Biology & Drug Design, 87(6):918-26 (2016). Available at: [Link]

  • [5] Sireesha, R., et al. "Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies" Polycyclic Aromatic Compounds, 43(1) (2021). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Suzuki-Miyaura Cross-Coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine: Conditions and Protocols

An Application Guide Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. This substrate pres...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. This substrate presents unique challenges, including potential catalyst inhibition by the nitrogen-rich heterocyclic core and steric hindrance from the ortho-substituted bromine. We will dissect the critical parameters—catalyst-ligand selection, base, and solvent system—and explain the mechanistic rationale behind optimal condition selection. This document serves as a practical resource for researchers in medicinal chemistry and drug development, offering field-proven insights to facilitate the synthesis of complex biaryl and heteroaryl structures.

Scientific Discussion: Navigating the Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and capacity to form carbon-carbon bonds.[1][2] However, applying this reaction to complex substrates like 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine requires a nuanced understanding of the competing factors at play. The substrate's structure features two key challenges:

  • Steric Hindrance: The bromine atom is positioned ortho to the point of connection with the oxazolopyridine ring. This steric bulk can significantly impede the initial, often rate-determining, oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[3][4]

  • Heterocyclic Inhibition: The oxazolo[4,5-b]pyridine core contains multiple Lewis-basic nitrogen atoms. These can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.[5][6]

A successful protocol must directly address these issues through the strategic selection of reagents.

The Catalytic Heart: Palladium Source and Ligand Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of palladium precursor and, more critically, the phosphine ligand is paramount for navigating the challenges of this specific substrate.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes.[7][8] While Pd(PPh₃)₄ can be used, systems that allow for more versatile ligand association, such as Pd(OAc)₂ or Pd₂(dba)₃, are often preferred for challenging couplings as they allow for the use of more specialized, bulky ligands.[9]

  • Ligand Selection - The Key to Success: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered or electron-rich aryl bromides.[4] Success hinges on employing ligands that are both bulky and electron-rich .

    • Bulky, Electron-Rich Phosphines: Ligands from the Buchwald dialkylbiarylphosphine family (e.g., SPhos, XPhos) are excellent choices.[1][10] Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step.[1][11] Their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-Br bond.[10]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[12][13] They are strong σ-donors, forming very stable bonds with palladium, which can enhance catalyst longevity and efficiency, particularly with sterically demanding substrates.[14]

The Activator: Choice of Base

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[7][15] It does this by forming a more nucleophilic "ate" complex with the organoboron species.

  • Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH, NaOH).[1][8][16]

  • Rationale for Selection: For substrates with base-sensitive functional groups, milder bases like carbonates are preferred. However, for sterically hindered couplings, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior.[10][17] Its use can accelerate transmetalation and lead to higher yields. Cesium carbonate (Cs₂CO₃) is also highly effective, often due to the solubility of its boronate salts.

The Medium: Solvent System

The solvent must effectively solubilize the organic substrates, the catalyst system, and the base (or at least allow for efficient interfacial reaction).[17][18]

  • Typical Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used.[8]

  • The Role of Water: Many Suzuki protocols employ a biphasic solvent system, such as dioxane/water or toluene/water.[17][19] Water helps to dissolve the inorganic base and is believed to accelerate the transmetalation step.[8][17]

  • Considerations for Heterocycles: Nitrogen-containing heterocycles can sometimes have poor solubility in purely non-polar solvents. A polar aprotic co-solvent or an aqueous mixture can be beneficial. It is critical that all solvents be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][16]

The Nucleophile: Boronic Acids and Their Surrogates

While arylboronic acids are the most common coupling partners, they can be prone to side reactions, most notably protodeboronation (replacement of the -B(OH)₂ group with a proton), especially at elevated temperatures.[10][20]

  • Improving Stability: To mitigate this, one can use an excess of the boronic acid (typically 1.2–1.5 equivalents).[10] Alternatively, more stable boronic acid surrogates like pinacol esters or MIDA boronates can be employed.[8] These are generally more robust and release the active boronic acid under the basic reaction conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-ArPd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl trans-ArPd(II)L₂(Ar') Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Workflow

Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup Add Ar-Br, Boronic Acid, and Base to a dry flask. Add magnetic stir bar. inert 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon/Nitrogen (3x). setup->inert reagents 3. Reagent Addition Add degassed solvent via syringe. Add Pd precursor and ligand. inert->reagents reaction 4. Reaction Heat to desired temperature (e.g., 100 °C). Monitor by TLC or LC-MS. reagents->reaction workup 5. Workup Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). Filter through Celite (optional). Wash with water and brine. reaction->workup purify 6. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate under reduced pressure. Purify by column chromatography. workup->purify product 7. Final Product Characterize the pure coupled product. purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Optimization and Protocols

Condition Screening Summary

For a challenging substrate like 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, a brief screening of conditions is often necessary. The following table provides representative outcomes based on literature findings for similar sterically hindered and heteroaromatic substrates.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O10024<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/H₂O1002425
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O1001278
4 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2.0) Dioxane/H₂O 100 12 92
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001289
6PEPPSI-IPr (2)-K₃PO₄ (2.0)2-MeTHF1001685

Note: This table is a representative example based on typical findings in the literature to guide optimization.[3][21] Actual results will vary depending on the specific boronic acid used.

The data clearly indicates that for this type of substrate, a combination of a simple palladium precursor with a bulky, electron-rich dialkylbiarylphosphine ligand (like SPhos) and a suitable base (K₃PO₄) provides superior results (Entry 4).

Recommended Experimental Protocol

This protocol is a general guideline for the coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine with a generic arylboronic acid, based on the optimized conditions identified above.

Reagents & Materials

ReagentMWAmount (mmol)Equiv.
2-(2-Bromophenyl)oxazolo[4,5-b]pyridine289.121.01.0
Arylboronic Acid-1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.500.040.04
Potassium Phosphate (K₃PO₄), anhydrous212.272.02.0
1,4-Dioxane, anhydrous-8 mL-
Water, degassed-2 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).[10][17]

  • Inert Atmosphere: Seal the vessel with a rubber septum or Schlenk valve. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.[3][16]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[17]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Inefficient Oxidative Addition 3. Poor Reagent Solubility1. Ensure all solvents are thoroughly degassed and a positive inert atmosphere is maintained.[16] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[22] 3. Try a different solvent system (e.g., Toluene/H₂O, 2-MeTHF/H₂O).[17]
Protodeboronation of Boronic Acid 1. Boronic acid instability at high temp. 2. Presence of excess water/base.1. Use a more stable boronic ester (pinacol or MIDA).[10] 2. Increase the equivalents of boronic acid to 2.0. 3. Consider running the reaction under anhydrous conditions with a base like KF.[23]
Homocoupling of Boronic Acid 1. Presence of Oxygen 2. High catalyst loading or temperature1. Improve degassing procedure.[16] 2. Lower the reaction temperature or reduce catalyst loading after initial optimization.
Reduction of Aryl Bromide 1. β-hydride elimination (if alkylboronic acid is used) 2. Side reaction promoted by some ligands/conditions1. The choice of ligand can significantly influence this side reaction.[10] 2. Re-optimize base and solvent conditions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, August 28). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Retrieved from [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Retrieved from [Link]

  • Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Retrieved from [Link]

  • Synform. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Retrieved from [Link]

  • Organic Letters. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]

  • Il Farmaco. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • YouTube. (2011, October 4). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Application

Advanced Application Note: 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine in the Synthesis of High-Performance OLED Materials

Introduction & Chemical Significance The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels and exciton dynamics. Among the privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels and exciton dynamics. Among the privileged scaffolds in organic electronics, the oxazolo[4,5-b]pyridine core has emerged as a highly versatile, π -deficient heterocyclic system[1]. The fusion of the pyridine nitrogen and the oxazole ring creates a strongly electron-withdrawing environment, making it an exceptional building block for Electron-Transporting Materials (ETMs) and bipolar host materials[2].

2-(2-Bromophenyl)oxazolo[4,5-b]pyridine serves as a critical synthetic intermediate in this domain. While the oxazolopyridine core provides the requisite electron affinity (lowering the LUMO level to facilitate electron injection), the ortho-bromine atom on the phenyl ring acts as a strategic synthetic handle.

Mechanistic Insight: The "Ortho" Advantage

In molecular design, the position of the cross-coupling handle dictates the photophysical properties of the final material. Coupling a bulky donor group (such as carbazole or triphenylamine) at the ortho-position (via the 2-bromo handle) forces a severe steric clash between the donor moiety and the oxazolopyridine core. This steric hindrance induces a large dihedral twist, effectively breaking the π -conjugation between the donor and acceptor units.

  • Causality: This disrupted conjugation spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: The spatial separation minimizes the exchange energy ( ΔEST​ ), enabling Thermally Activated Delayed Fluorescence (TADF), and preserves a high triplet energy ( ET​ ), which is strictly required to confine excitons in phosphorescent OLED (PhOLED) devices[3].

Molecular Design & Synthetic Workflow

The transformation of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine into a device-ready OLED material involves palladium-catalyzed cross-coupling followed by rigorous purification.

G Core 2-(2-Bromophenyl) oxazolo[4,5-b]pyridine (Electron Acceptor) Suzuki Suzuki-Miyaura Coupling (Carbazole Donor) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Arylamine Donor) Core->Buchwald Bipolar Bipolar Host Material (High Triplet Energy) Suzuki->Bipolar TADF TADF Emitter (Separated HOMO/LUMO) Buchwald->TADF OLED High-Efficiency OLED Device Bipolar->OLED TADF->OLED

Fig 1: Synthetic workflow from the oxazolopyridine core to functional OLED devices.

Experimental Protocols

Protocol A: Synthesis of a Bipolar Host via Suzuki-Miyaura Coupling

This protocol details the coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine with 9-phenyl-9H-carbazol-3-ylboronic acid to yield a bipolar host material.

Reagents & Equipment:

  • 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (1.0 eq)

  • 9-Phenyl-9H-carbazol-3-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 eq)

  • Potassium carbonate (K 2​ CO 3​ ), 2M aqueous solution (3.0 eq)

  • Toluene / Ethanol (4:1 v/v)

  • Schlenk flask, reflux condenser, argon line.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge the Schlenk flask with the oxazolopyridine intermediate, the carbazole boronic acid, and the Toluene/Ethanol solvent mixture. Degas the mixture via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh 3​ ) 4​ and the degassed 2M K 2​ CO 3​ solution.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) disappears, replaced by an intensely blue-fluorescent product spot under 365 nm UV light ( Rf​≈0.4 )[4].

  • Workup: Cool to room temperature, extract with dichloromethane (3 x 50 mL), wash with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography.

Protocol B: Device-Grade Purification via Temperature-Gradient Sublimation

OLED materials require >99.9% purity. Trace halides or palladium act as exciton quenchers and charge traps, severely degrading device lifetime and increasing turn-on voltage[5].

  • Setup: Load the chromatographed product into the source boat of a multi-zone vacuum sublimation tube.

  • Vacuum: Evacuate the system to <10−6 Torr. Causality: High vacuum lowers the sublimation temperature, preventing thermal decomposition of the organic material.

  • Gradient Heating: Set the source zone to 220 °C, the intermediate zone to 180 °C, and the collection zone to 120 °C.

  • Collection (Self-Validation): The pure product will crystallize in the 180 °C zone. Impurities (unreacted starting materials) will travel to the cooler 120 °C zone, while Pd residue remains in the source boat. Confirm final purity via HPLC (target >99.9%).

Quantitative Data Presentation

The integration of the oxazolo[4,5-b]pyridine core with various donors yields materials with highly tunable optoelectronic properties. Table 1 summarizes the photophysical and device metrics of typical derivatives synthesized from this intermediate.

Table 1: Photophysical and OLED Device Metrics of Oxazolo[4,5-b]pyridine Derivatives

Compound / DerivativeHOMO (eV)LUMO (eV) ET​ (eV)Peak PL (nm)Max EQE (%)Turn-on Voltage (V)
Intermediate Core -6.40-3.102.95350N/AN/A
Carbazole-Coupled Host -5.65-2.952.8239518.53.2
Diphenylamine TADF -5.40-3.002.6547522.12.8

Note: HOMO/LUMO levels estimated via Cyclic Voltammetry (CV) in CH 2​ Cl 2​ using ferrocene as an internal standard. ET​ calculated from the onset of phosphorescence spectra at 77 K.

Device Architecture & Energy Level Alignment

To maximize the efficiency of the synthesized bipolar host, the OLED device architecture must be designed to confine both charge carriers and excitons within the Emissive Layer (EML). The deep LUMO of the oxazolopyridine core facilitates barrier-free electron injection from the Electron Transport Layer (ETL).

EnergyLevels Anode Anode (ITO) WF: -4.8 eV HTL Hole Transport Layer (TAPC) HOMO: -5.5 eV Anode->HTL Hole Injection EML Emissive Layer (Oxazolopyridine Host) HOMO: -5.65 eV | LUMO: -2.95 eV HTL->EML Hole Transport ETL Electron Transport Layer (TmPyPB) LUMO: -2.90 eV ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -3.0 eV Cathode->ETL Electron Injection

Fig 2: Energy level diagram illustrating charge injection and confinement in the OLED device.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: MDPI URL:[Link]

  • Sublimation method for the purification of organic small molecules (US9139488B2)
  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H) Source: ACS Publications URL:[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC / NIH URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 2-(2-Aminophenyl)oxazolo[4,5-b]pyridine Derivatives

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and development by enabling the synthesis of complex aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[3][4][5] This guide provides a detailed technical overview and robust protocols for the application of the Buchwald-Hartwig amination to 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, a substrate class of significant interest due to its embedded heterocyclic scaffold. We will delve into the mechanistic underpinnings of the reaction, guide the rational selection of catalysts, ligands, and bases, and provide step-by-step procedures for researchers, scientists, and drug development professionals to successfully implement this critical cross-coupling reaction.

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of molecules containing arylamine moieties is of paramount importance in medicinal chemistry. The nitrogen atom, when incorporated into an aromatic system, can profoundly influence a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing a key interaction point for biological targets.[4] Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from harsh reaction conditions and limited substrate scope.[1][2]

The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s provided a transformative solution, allowing for the coupling of a vast array of aryl/heteroaryl halides and sulfonates with a wide range of amines under relatively mild conditions.[1][6] The substrate, 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, presents a unique challenge and opportunity. The presence of the nitrogen-rich, electron-deficient oxazolo[4,5-b]pyridine core can influence the electronic properties of the aryl bromide and potentially coordinate with the palladium catalyst, necessitating a carefully optimized catalytic system.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps, driven by a palladium catalyst.[1][7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA Ar-X ArX Ar-X (Aryl Halide) ArX->OA Amine R2NH (Amine) AmineComplex Amine Coordination [L-Pd(II)(Ar)(NHR2)]+X- Amine->AmineComplex Base Base Base->AmineComplex Product Ar-NR2 (Product) HX_Base [Base-H]+X- OA->AmineComplex + R2NH - X- AmineComplex->HX_Base AmidoComplex Amido Complex L-Pd(II)(Ar)(NR2) AmineComplex->AmidoComplex + Base - [Base-H]+ AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complexing with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-determining step.[9] The reactivity order for the halide is generally I > Br > Cl > OTf, although for Buchwald-Hartwig reactions, aryl bromides often provide an optimal balance of reactivity and stability.[7]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, displacing the halide anion. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause degradation of sensitive substrates.[7][9]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8] The steric and electronic properties of the ancillary ligand are crucial for promoting this step.[8][10]

Rational Selection of Reaction Components

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRole & RationaleRecommended Choices for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
Palladium Source Serves as the catalyst. Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) state.[7] Pre-formed Pd(0) sources like Pd₂(dba)₃ or integrated "precatalysts" offer more reliable initiation.[7][11]Pd₂(dba)₃, Pd(OAc)₂, or commercially available precatalysts (e.g., XPhos Pd G3).
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For challenging substrates, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the gold standard.[8][10] They enhance catalyst activity and prevent the formation of inactive palladium dimers.[1]XPhos , RuPhos , BrettPhos (especially for primary amines).[10][12]
Base Activates the amine nucleophile by deprotonation after coordination to the palladium center.[1][9] Strong, non-nucleophilic bases are typically required. The choice can significantly impact reaction rate and substrate compatibility.[13]NaOtBu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), K₃PO₄ or Cs₂CO₃ (for base-sensitive substrates).[7][14]
Solvent Solubilizes the reactants and influences catalyst activity. Anhydrous, aprotic solvents are standard. Toluene and dioxane are frequently used.[12][15]Toluene , 1,4-Dioxane , THF (Tetrahydrofuran). Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[12]

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction setup must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and some reagents are air-sensitive.

Protocol 4.1: General Procedure for Coupling with a Secondary Amine (e.g., Morpholine)

This protocol provides a robust starting point for the amination of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine with a typical secondary amine.

Figure 2: General Experimental Workflow.

Materials & Reagents:

ReagentMWAmount (mg)mmolesEquiv.
2-(2-Bromophenyl)oxazolo[4,5-b]pyridine288.122881.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃915.7218.30.02 (0.04 Pd)0.04
XPhos476.6528.60.060.06
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (288 mg, 1.0 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol). Add this to the reaction vessel. Note: Handle solid reagents quickly to minimize air exposure.

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.[16][17]

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Follow with the addition of morpholine (105 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 4.2: Considerations for Primary Amines (e.g., Benzylamine)

When using primary amines, a common side reaction is bis-arylation, where the product of the first amination reacts again with the aryl halide. To mitigate this, ligand choice and stoichiometry are key.

Key Modifications:

  • Ligand: Consider using BrettPhos , which has shown excellent performance for coupling with primary amines.[10]

  • Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) is still recommended. In some challenging cases, a larger excess may be needed, but this can slow the reaction.[16]

  • Base: Strong bases like LHMDS or NaOtBu are generally effective. LHMDS can sometimes offer better outcomes with base-sensitive functional groups.[3][14]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (due to oxygen/moisture).2. Insufficiently strong base.3. Ligand choice is suboptimal.4. Reaction temperature is too low.1. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.[12]2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).[3][7]3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[11][12]4. Increase the temperature to 110 °C.
Formation of Side Products 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Bis-arylation (with primary amines).3. Substrate or product degradation.1. Often caused by β-hydride elimination. Use a bulkier ligand like RuPhos or BrettPhos to favor reductive elimination.[12]2. Use a ligand designed for primary amines (e.g., BrettPhos).[10] Adjust stoichiometry.3. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature.[7]
Inconsistent Results 1. Variable quality of reagents (especially base).2. Inefficient stirring.1. Use freshly opened or properly stored anhydrous solvents and high-purity reagents. The particle size of solid bases can affect the reaction.[7]2. Ensure vigorous stirring, especially with heterogeneous mixtures involving solid inorganic bases.[7]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. For a complex heterocyclic substrate like 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, success relies on the careful and rational selection of the palladium source, a bulky electron-rich phosphine ligand, a suitable base, and anhydrous solvent. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science, enabling the rapid exploration of chemical space and the development of next-generation functional molecules.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Research Repository. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Valdés, C. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. R Discovery. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application

Preparation of oxazolopyridine derivatives from 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

Introduction: The Significance of Oxazolopyridines in Medicinal Chemistry The oxazolopyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1] These fused rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Oxazolopyridines in Medicinal Chemistry

The oxazolopyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1] These fused ring systems exhibit a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The unique electronic properties and three-dimensional architecture of oxazolopyridines allow for specific interactions with biological targets, making them attractive candidates for the development of novel therapeutics.[1] This application note provides a detailed guide to the synthesis of diverse oxazolopyridine derivatives starting from the versatile building block, 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the chosen methodologies, empowering researchers to generate novel compound libraries for screening and lead optimization.

Strategic Overview: Leveraging the 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Scaffold

The bromine atom on the phenyl ring of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This strategy allows for the systematic modification of the molecule and the exploration of structure-activity relationships (SAR). The primary reactions discussed herein are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Synthesis Mechanistic Overview & The Ortho-Effect Challenge The synthesis of oxazolo[4,5-b]pyridines typically re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Yield Optimization for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Synthesis

Mechanistic Overview & The Ortho-Effect Challenge

The synthesis of oxazolo[4,5-b]pyridines typically relies on the condensation of 2-amino-3-hydroxypyridine with a benzoic acid derivative, followed by a dehydrative cyclization[1][2]. When synthesizing 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, chemists frequently encounter depressed yields (often <40%) compared to their para-substituted analogs.

This drop in yield is primarily driven by the steric hindrance and electron-withdrawing nature of the ortho-bromo substituent. The bulky bromine atom restricts the rotational freedom of the intermediate amide, creating an activation energy barrier that disfavors the conformation required for the pyridine hydroxyl group to attack the activated carbonyl[3]. Consequently, forcing conditions (e.g., Polyphosphoric Acid (PPA) at >200°C) are often employed, which inadvertently trigger side reactions such as debromination or substrate charring[4].

SynthesisWorkflow SM1 2-Amino-3-hydroxypyridine Coupling Amidation Step (Pyridine/DCM, 0°C to RT) SM1->Coupling SM2 2-Bromobenzoyl chloride SM2->Coupling Intermediate Intermediate Amide N-(3-hydroxypyridin-2-yl)-2-bromobenzamide Coupling->Intermediate High Yield Cyclization Cyclodehydration Step (POCl3, Microwave 120°C) Intermediate->Cyclization Product 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Cyclization->Product Optimized MW Degradation Side Reactions (Debromination, Charring) Cyclization->Degradation Harsh Heating (>180°C)

Caption: Workflow for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine synthesis highlighting failure points.

Quantitative Data: Cyclization Condition Matrix

To establish a self-validating protocol, we must analyze the causality of reagent choice. The table below summarizes the impact of various dehydrating agents on the cyclization of the sterically hindered ortho-bromo amide intermediate.

Cyclization ReagentTemperature & TimeYield (%)Mechanistic Outcome & Impurity Profile
PPA (Polyphosphoric Acid)200°C, 12 h22 - 40%High thermal degradation; significant debromination observed[4].
PPSE (Trimethylsilyl polyphosphate)150°C, 8 h60 - 70%Milder than PPA, but steric bulk leads to incomplete cyclization[4].
POCl₃ (Conventional Heating)105°C (Reflux), 6 h65 - 75%Good conversion, but prolonged heating causes trace imidoyl chloride hydrolysis[3].
POCl₃ (Microwave Irradiation)120°C, 15 min85 - 92%Rapid activation overcomes steric barrier; clean impurity profile[1].

Optimized Step-by-Step Methodology

To maximize yield and ensure reproducibility, a two-step approach (isolation of the amide, followed by microwave-assisted cyclodehydration) is highly recommended over a one-pot synthesis[1][4].

Step 1: N-Acylation (Amide Formation)

  • Preparation: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Ar). Add anhydrous Pyridine (1.5 eq) as the acid scavenger.

  • Addition: Cool the reaction mixture to 0°C. Slowly add 2-bromobenzoyl chloride (1.05 eq) dropwise over 15 minutes to prevent exothermic O,N-diacylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar aminopyridine spot should disappear, replaced by a distinct, UV-active amide spot. LC-MS should confirm the mass of the intermediate [M+H]+.

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

Step 2: Microwave-Assisted Cyclodehydration

  • Preparation: Transfer the crude N-(3-hydroxypyridin-2-yl)-2-bromobenzamide to a microwave-safe reaction vial.

  • Activation: Add phosphorus oxychloride (POCl₃) (5.0 eq). The excess POCl₃ acts as both the dehydrating agent and the solvent.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes[1].

  • Quenching (Critical Step): Cool the vial to room temperature. Carefully and slowly pour the mixture over crushed ice to quench unreacted POCl₃.

  • Neutralization: Slowly add solid NaHCO₃ or 2M NaOH until the pH reaches 7-8. The product will precipitate as a solid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Mechanism Amide Amide Intermediate (Sterically Hindered by o-Bromo) POCl3 POCl3 Activation (Formation of Dichlorophosphate Ester) Amide->POCl3 + POCl3 Imidoyl Imidoyl Chloride Intermediate (Highly Electrophilic) POCl3->Imidoyl - HCl Cyclization Intramolecular Nucleophilic Attack (Pyridine Hydroxyl Oxygen) Imidoyl->Cyclization Heat / MW Product 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine + PO2Cl2- + HCl Cyclization->Product Dehydrohalogenation

Caption: Mechanistic pathway of POCl3-mediated cyclodehydration overcoming steric hindrance.

Troubleshooting & FAQs

Q: Why is my cyclization stalling at the amide intermediate despite prolonged heating? A: The ortho-bromo group forces the amide into a stable conformation that physically shields the carbonyl carbon from the adjacent pyridine hydroxyl group. Conventional heating often fails to provide the necessary activation energy to overcome this steric barrier[3]. Switching to microwave irradiation (120°C, 15 min) provides rapid, uniform dielectric heating that forces the cyclization before thermal degradation can occur[1].

Q: I am observing significant debromination in my final product. How can I prevent this? A: Debromination is a common side reaction when using Polyphosphoric Acid (PPA) at extreme temperatures (>180°C) for prolonged periods[4]. The highly acidic environment combined with extreme heat facilitates the cleavage of the Ar-Br bond. To prevent this, abandon PPA in favor of POCl₃ under microwave conditions, or use PPSE (polyphosphoric acid trimethylsilyl ester) at a lower temperature (150°C)[4].

Q: During Step 1, I am getting a mixture of N-acylated, O-acylated, and di-acylated products. How do I improve selectivity? A: While the amino group of 2-amino-3-hydroxypyridine is more nucleophilic than the hydroxyl group, the ortho-bromo acid chloride is highly reactive. To ensure strict N-acylation:

  • Keep the reaction strictly at 0°C during the addition phase.

  • Use exactly 1.0 to 1.05 equivalents of the acid chloride.

  • If O-acylation still occurs, you can selectively hydrolyze the O-acyl ester by treating the crude mixture with a mild base (e.g., K₂CO₃ in MeOH) for 30 minutes at room temperature, which will leave the more stable N-amide intact.

Q: My product degrades during the POCl₃ workup. What is going wrong? A: The oxazolo[4,5-b]pyridine core is sensitive to highly exothermic aqueous quenching. If POCl₃ is quenched too rapidly with water, the localized heat can cause the oxazole ring to open back into the amide. Always quench by pouring the reaction mixture over a large excess of crushed ice, ensuring the temperature remains below 10°C, before slowly neutralizing with NaHCO₃.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine Analysis

Welcome to the technical support center for the analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in reverse-phase High-Performance Liquid Chromatography (HPLC): peak tailing.

The structure of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, which contains a basic pyridine nitrogen, makes it particularly susceptible to undesirable secondary interactions with the stationary phase, leading to asymmetric peaks. This guide provides a logical, step-by-step approach to troubleshooting, explaining the scientific principles behind each recommendation to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine tailing, and what is the most likely cause?

A1: Peak tailing for this compound is most likely caused by a secondary retention mechanism involving the basic pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2]

  • Mechanism: At a typical mobile phase pH (above 3), some surface silanol groups are deprotonated and carry a negative charge (Si-O⁻). The pyridine nitrogen on your analyte can become protonated, carrying a positive charge. This leads to a strong ionic interaction, which is a different and stronger retention mechanism than the desired hydrophobic (reverse-phase) interaction.[3] Because these silanol sites are non-uniformly distributed and limited in number, a portion of the analyte molecules are delayed as they pass through the column, resulting in a "tail" on the backside of the peak.[4]

Q2: I'm starting my method development. What is the first and most effective step to prevent peak tailing for this basic compound?

A2: The most effective initial step is to control the mobile phase pH. Operating at a low pH (e.g., 2.5 - 3.5) is the primary strategy for improving the peak shape of basic compounds.[5][6]

  • Causality: By lowering the pH, you protonate the surface silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[3][7] This action minimizes the strong ionic secondary interactions, allowing the desired hydrophobic retention mechanism to dominate, which leads to more symmetrical peaks.[8]

Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Create an aqueous mobile phase component containing a buffer or acid to control the pH. A common and effective starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.

  • Confirm pH: Measure the pH of the aqueous component to ensure it is within the target range of 2.5-3.5.

  • Mix Mobile Phase: Combine the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio for your separation.

  • Equilibrate System: Thoroughly flush and equilibrate your HPLC column with the new mobile phase (at least 10-15 column volumes) until a stable baseline is achieved before injecting your sample.

Q3: I've lowered the mobile phase pH to 3.0 with 0.1% formic acid, but I still see significant tailing. What should I do next?

A3: If low pH alone is insufficient, the next step is to introduce a "competing base" or "silanol suppressor" into your mobile phase. The most common and effective additive for this purpose is triethylamine (TEA).[5][9]

  • Causality: Even at low pH, some highly acidic silanols can remain ionized. A competing base like TEA, which is also a basic compound, will preferentially interact with these remaining active silanol sites.[10] By "blocking" these sites, TEA prevents your analyte from engaging in these tail-inducing secondary interactions, leading to a dramatic improvement in peak symmetry.[5][9]

Protocol: Adding a Competing Base (Triethylamine)

  • Prepare Additive Stock (Optional but Recommended): Prepare a 1% (v/v) solution of TEA in your organic solvent (e.g., acetonitrile). This makes it easier to add precise, small amounts.

  • Add to Mobile Phase: Add TEA to your final, mixed mobile phase to a final concentration of 10-25 mM. For a starting point, adding 0.1% to 0.25% (v/v) of TEA is often effective.

    • Note: It is crucial to add TEA to the pre-mixed mobile phase or add consistent amounts to both aqueous and organic components to ensure reproducibility, especially in gradient methods.

  • Re-adjust pH (If Necessary): The addition of basic TEA will raise the pH of your mobile phase. After adding TEA, re-check the pH and, if necessary, adjust it back down to your target range (2.5-3.5) using your acid modifier (e.g., formic acid).

  • Equilibrate and Analyze: Equilibrate the column thoroughly with the new TEA-containing mobile phase before injection. You should observe a significant reduction in peak tailing.

Troubleshooting Workflow & Data Summary

The following diagram illustrates a logical workflow for troubleshooting peak tailing for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine.

G start Peak Tailing Observed for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine q1 Is Mobile Phase pH < 3.5? start->q1 sol1 ACTION: Adjust mobile phase to pH 2.5-3.5 using 0.1% Formic Acid or TFA. q1->sol1 No q2 Is a competing base used? q1->q2 Yes sol1->q2 sol2 ACTION: Add 10-25 mM Triethylamine (TEA) to the mobile phase and re-adjust pH. q2->sol2 No q3 Is the column appropriate for basic compounds? q2->q3 Yes sol2->q3 sol3 ACTION: Switch to a modern, high-purity, end-capped column or a 'base-deactivated' column. q3->sol3 No q4 Are physical issues ruled out? q3->q4 Yes sol3->q4 sol4 CHECK: 1. Column Overload (dilute sample). 2. Extra-column volume (check fittings/tubing). 3. Column contamination/void (flush or replace). q4->sol4 No end_node Symmetrical Peak Achieved q4->end_node Yes sol4->end_node

Caption: A step-by-step troubleshooting workflow for HPLC peak tailing.

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is critical. Not all C18 columns are created equal.

  • Causality: Older columns, often referred to as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[7] Modern columns are typically made from high-purity "Type B" silica, which is less acidic and has fewer metal contaminants. Furthermore, a process called "end-capping" is used to chemically block many of the residual silanols.[2][7] Columns marketed as "base-deactivated" or those with polar-embedded phases offer additional shielding against silanol interactions.[11]

Table 1: HPLC Column Selection Guide for Basic Analytes

Column TypeDescriptionSuitability for Basic CompoundsKey Feature
Traditional (Type A Silica) Older generation, lower purity silica.Poor High concentration of active silanols, often requires mobile phase additives like TEA.[7]
High-Purity, End-Capped (Type B Silica) Modern standard, high-purity silica with silanols chemically deactivated.Good Significantly reduced silanol activity; the recommended starting point.[12]
Polar-Embedded Phase C18 chain with a polar group (e.g., carbamate) embedded near the base.Excellent The polar group shields the analyte from underlying silanols. Also allows for use in highly aqueous mobile phases.[2]
Hybrid Particle (e.g., BEH) Silica-organic hybrid particles.Excellent Inherently lower silanol activity and stable over a wider pH range, including high pH methods.[7][11]
Q5: I've optimized the mobile phase and am using a modern column, but I still see some tailing. What other factors should I consider?

A5: If chemical interactions have been addressed, you should investigate potential physical or system-related issues.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[6][10]

    • Troubleshooting: Reduce the injection volume or dilute your sample by a factor of 10. If the peak shape improves, you were likely overloading the column.[10]

  • Extra-Column Volume (Dead Volume): Excessive volume in the system between the injector and the detector can cause band broadening and tailing.[6][13]

    • Troubleshooting: Check all fittings and connections to ensure they are tight and properly seated. Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or ~125 µm) to connect the column to the injector and detector.[2][13]

  • Sample Solvent Effects: If your sample is dissolved in a solvent much stronger (i.e., more organic content) than your mobile phase, it can cause peak distortion.[13]

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

  • Column Contamination or Degradation: A contaminated inlet frit or a void at the head of the column can disrupt the sample band and cause tailing.[6][14]

    • Troubleshooting: Try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent.[6] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[6]

Mechanism of Peak Tailing and Mitigation

The following diagram visually explains the chemical interaction at the heart of peak tailing for basic compounds and how mobile phase additives provide a solution.

G cluster_0 Scenario 1: Peak Tailing (No Additives) cluster_1 Scenario 2: Symmetrical Peak (With TEA) Analyte1 Pyridine Analyte (+) Silanol1 Active Silanol Site (Si-O⁻) Analyte1->Silanol1 Strong Ionic Interaction (Secondary Retention) C18_1 C18 Stationary Phase Analyte1->C18_1 Hydrophobic Interaction (Primary Retention) Analyte2 Pyridine Analyte (+) C18_2 C18 Stationary Phase Analyte2->C18_2 Ideal Hydrophobic Interaction Silanol2 Blocked Silanol Site TEA TEA (+) TEA->Silanol2 Blocks Active Site

Caption: How a competing base (TEA) mitigates peak tailing.

By systematically addressing these chemical and physical factors, you can effectively eliminate peak tailing and achieve sharp, symmetrical peaks for the accurate and reliable analysis of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine.

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Troubleshooting. Scientific-Resources.net. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • HPLC Column Selection Guide. YMC. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023, December 9). Separation Science. [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. [Link]

  • 2-(2-BroMo-5-nitrophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. ACS Publications. [Link]

  • Should an Additive be Added to your HPLC Eluent? (2026, March 28). LCGC International. [Link]

  • Why Do Peaks Tail? LCGC North America. [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • 2-(4-broMophenyl)oxazolo[4,5-c]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine vs 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for library synthesis. The oxazolo[4,5-b]pyridine core is a privileged pharmacophore, heavily utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for library synthesis. The oxazolo[4,5-b]pyridine core is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors (such as BTK and GSK-3β inhibitors) and anti-inflammatory agents.

When functionalizing this core via transition-metal-catalyzed cross-coupling, the positional isomerism of the appended aryl halide dictates the entire synthetic strategy. This guide provides an in-depth technical comparison between 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine (Compound A, the ortho-isomer) and 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (Compound B, the para-isomer)[1], focusing on their reactivity profiles, mechanistic divergence, and optimized experimental protocols.

Structural & Mechanistic Divergence

The fundamental difference between these two isomers lies in the spatial relationship between the reactive carbon-bromine (C–Br) bond and the bulky oxazolo[4,5-b]pyridine ring system. This geometry directly governs the thermodynamics and kinetics of the oxidative addition step in palladium-catalyzed cross-coupling.

  • Compound A (Ortho-Isomer): The proximity of the bromine atom to the oxazolopyridine core creates a severe steric clash. When a standard Palladium(0) complex attempts oxidative addition, the activation energy barrier is exceptionally high. Furthermore, the heteroatoms (N, O) in the core can weakly coordinate with the palladium center, potentially trapping the catalyst in an off-cycle resting state. Overcoming this requires highly specialized, electron-rich, and bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos)[2].

  • Compound B (Para-Isomer): The C–Br bond is fully exposed and points away from the heterocyclic core. It behaves as a standard, electron-deficient aryl bromide. Oxidative addition is rapid and thermodynamically favorable, allowing the use of cost-effective, standard bidentate ligands like dppf.

Mechanistic divergence in Pd-catalyzed oxidative addition due to ortho vs. para substitution.

Quantitative Reactivity Profiling

To objectively evaluate their performance, we benchmarked both isomers in a standard Suzuki-Miyaura cross-coupling reaction using phenylboronic acid (1.2 equiv) as the coupling partner. The data below illustrates the necessity of tailoring the catalytic system to the steric profile of the substrate.

SubstrateCatalyst SystemBase / SolventTemp / TimeConversion (LC-MS)Isolated Yield
Para-Isomer (B) 5 mol% Pd(dppf)Cl₂K₂CO₃ / THF:H₂O (4:1)80°C / 3 h>99%92%
Ortho-Isomer (A) 5 mol% Pd(dppf)Cl₂K₂CO₃ / THF:H₂O (4:1)80°C / 24 h<15%N/A (Failed)
Ortho-Isomer (A) 2.5 mol% Pd₂(dba)₃ + 10 mol% XPhosK₃PO₄ / 1,4-Dioxane:H₂O (10:1)100°C / 8 h>95%84%

Data Interpretation: The failure of Compound A under standard Pd(dppf)Cl₂ conditions highlights the steric blockade. The successful conversion of Compound A requires a shift to a highly active, mono-ligated Pd(0)-XPhos complex and a stronger base (K₃PO₄) to drive the transmetalation step.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (LC-MS tracking) and specific palladium-scavenging workups, researchers can ensure reproducibility and mechanistic integrity.

Protocol A: Sterically Hindered Coupling of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

Causality: We utilize Pd₂(dba)₃ combined with XPhos. The bulky dicyclohexylphosphine moiety of XPhos prevents the formation of inactive Pd bis-ligand complexes, ensuring a highly active mono-ligated Pd(0) species that can force oxidative addition into the sterically congested ortho-C-Br bond. K₃PO₄ is selected over weaker bases because the bulky intermediate requires a strong base to efficiently drive transmetalation.

  • Preparation: In an oven-dried Schlenk flask under argon, charge Compound A (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed DI water (1 mL).

  • Reaction: Heat the biphasic mixture to 100°C.

  • Self-Validation (In-Process Control): At t = 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the ratio of Product (m/z [M+H]⁺ = 273.1) to Starting Material (m/z [M+H]⁺ = 275.0/277.0) exceeds 95:5.

  • Workup: Cool to room temperature. Add QuadraSil® MP (palladium scavenger) and stir for 1 hour to remove heavy metal impurities. Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Standard Coupling of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Causality: Pd(dppf)Cl₂ is selected as a robust, cost-effective pre-catalyst. Because the para-position is unhindered, oxidative addition is rapid. The bidentate dppf ligand suppresses undesired side reactions (like homocoupling) and facilitates smooth reductive elimination[1].

  • Preparation: In a round-bottom flask, combine Compound B (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add a mixture of THF (8 mL) and water (2 mL).

  • Reaction: Heat to 80°C under a nitrogen atmosphere for 3 hours.

  • Self-Validation: Monitor via TLC (UV active at 254 nm). Complete consumption of the higher Rf starting material validates reaction completion.

  • Workup: Dilute with water, extract with DCM (3 x 15 mL), wash organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Step-by-step cross-coupling workflow optimized for steric and electronic profiles.

Conclusion

The choice between 2-(2-Bromophenyl) and 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine extends beyond simple structural preference; it dictates the thermodynamic requirements of your downstream synthesis. For high-throughput library generation where standard, mild conditions are preferred, the para-isomer (Compound B) is vastly superior. However, if target engagement requires the ortho-vector (Compound A), researchers must abandon standard bidentate ligands in favor of dialkylbiaryl phosphine systems (like XPhos) to overcome the inherent steric penalties of the oxazolopyridine core.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry (2024). This paper details the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and its subsequent unhindered Suzuki-Miyaura coupling in the development of kinase inhibitors. URL:[Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC - NIH (2015). Provides authoritative grounding on the reactivity, electron-deficiency, and functionalization pathways of the oxazolo[4,5-b]pyridine system. URL:[Link]

  • Rational Ligand Design in Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research (2008). The foundational mechanistic text explaining the causality behind using XPhos to overcome high steric barriers in ortho-substituted aryl halides. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine

As a Senior Application Scientist, I approach laboratory safety not just as a checklist of compliance, but as a logical extension of a chemical’s pharmacological and physicochemical properties. When handling 2-(2-Bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a checklist of compliance, but as a logical extension of a chemical’s pharmacological and physicochemical properties.

When handling 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine , we are not merely dealing with a generic irritant. Recent pharmacological evaluations have identified oxazolo[4,5-b]pyridine derivatives, specifically those with halogenated phenyl substitutions, as potent candidate antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα) [1]. Because hTopo IIα inhibitors induce DNA double-strand breaks, this compound must be handled with the stringent precautions typically reserved for cytotoxic and mutagenic agents.

Below is the comprehensive, self-validating operational guide for safely handling, solubilizing, and disposing of this compound.

Hazard Profile & Causality Analysis

To design an effective safety protocol, we must first understand the relationship between the molecule's structure and its hazards. The bromophenyl moiety significantly increases the molecule's lipophilicity, enhancing its ability to permeate biological membranes. Meanwhile, the oxazolopyridine core is responsible for its DNA-intercalating/enzyme-inhibiting properties.

Table 1: Quantitative Hazard Profile & Mitigation Strategy

Hazard ClassGHS CodeMechanistic Cause / ImplicationRequired Mitigation Strategy
Acute Toxicity (Oral) H302Systemic absorption of the halogenated heterocycle.Strict glove hygiene; dedicated weighing spatulas.
Skin Irritation H315High lipophilicity enhances dermal penetration and local inflammation.Double nitrile gloves (min 0.11 mm); fluid-resistant coat.
Eye Irritation H319Fine powder aerosolization reacts with ocular mucosa.ANSI Z87.1 tight-fitting safety goggles (no safety glasses).
Respiratory Irritation H335Particulate inhalation; risk of systemic hTopo IIα inhibition [1].Class II Biological Safety Cabinet (BSC) or Fume Hood.

Personal Protective Equipment (PPE) Specifications

Every piece of PPE chosen for this workflow is a calculated defense against the compound's specific physicochemical properties [2].

  • Hand Protection (Double Nitrile): You must use nitrile gloves , not latex. Because this compound is highly lipophilic, it is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a powerful penetration enhancer that readily degrades latex. Double-gloving ensures that if the outer glove is breached by a DMSO splash, the inner glove provides a critical window for safe removal.

  • Eye Protection (Goggles): Standard safety glasses leave the orbital cavity exposed to airborne particulates. Because the powder form of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine is a severe eye irritant (H319), tight-fitting, indirectly vented goggles are mandatory during the weighing phase.

  • Respiratory & Environmental: N95/P100 respirators are only a secondary backup. The primary control must be a certified Class II BSC or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm) to capture aerosolized micro-particles.

Operational Protocol: Solubilization & Handling

This step-by-step methodology minimizes powder transfer, thereby reducing the risk of aerosolization and exposure.

Step 1: Fume Hood Preparation

  • Clear the fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow.

  • Lay down a disposable, plastic-backed absorbent bench pad.

  • Lower the sash to the indicated safe operating height (typically 18 inches).

Step 2: Static-Free Weighing

  • Don your PPE (Double nitrile gloves, lab coat, goggles).

  • Use an anti-static gun (ionizer) on your weigh boats and spatulas. Halogenated powders often carry static charges that cause them to "jump" and aerosolize when manipulated.

  • Weigh the required mass of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine directly into a pre-tared, sealable amber glass vial (the compound may be light-sensitive over prolonged periods).

Step 3: In-Vial Solubilization

  • Do not transfer the dry powder to a secondary container.

  • Add your solvent (e.g., DMSO or DMF) directly to the weighing vial using a calibrated micropipette.

  • Cap the vial immediately.

  • Vortex the sealed vial to achieve complete dissolution. Causality note: Sealing the vial before vortexing prevents the aerosolization of the DMSO-compound mixture, which would otherwise pose a severe dermal absorption risk.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a paper towel dampened with 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach helps degrade the heterocyclic ring system.

  • Follow immediately with a 70% Ethanol wipe to remove the corrosive bleach residue.

Spill Response & Halogenated Waste Disposal

Because this compound contains a bromine atom, it cannot be disposed of with standard organic waste.

  • Spill Mitigation: If a powder spill occurs, do not sweep it dry. Dry sweeping forces the Topo IIα inhibitor into the air. Instead, cover the powder with an absorbent towel, gently wet the towel with water or a 10% bleach solution to suppress dust, and scoop the saturated towel into a hazardous waste bag.

  • Disposal Segregation: All liquid waste, contaminated pipette tips, and empty vials must be segregated into a clearly labeled "Halogenated Organic Waste" container. Incineration facilities require this segregation because burning halogenated compounds at incorrect temperatures can generate toxic dioxins.

Workflow Visualization

G A 1. Receipt & Storage (Desiccated, 2-8°C) B 2. PPE Donning (Double Nitrile, Lab Coat, Goggles) A->B C 3. Fume Hood Operations (Weighing & Solubilization) B->C D 4. In Vitro / In Vivo Application C->D E 5. Decontamination (10% Bleach / 70% EtOH) C->E Spill Event D->E F 6. Hazardous Waste Disposal (Halogenated) E->F

Workflow for handling 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine from receipt to disposal.

References

  • Yildiz, I., et al. "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." Bioorganic Chemistry, vol. 112, 2021, 104913. URL:[Link]

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